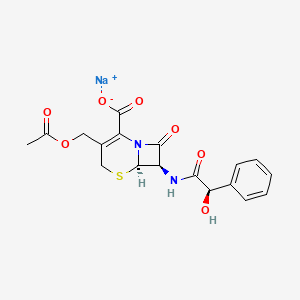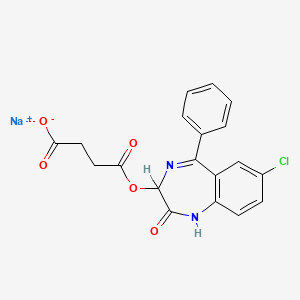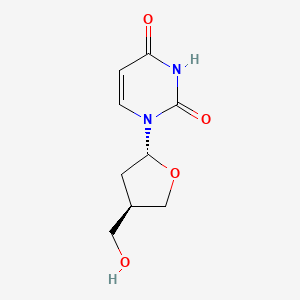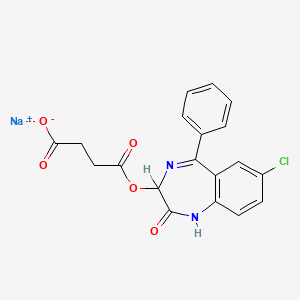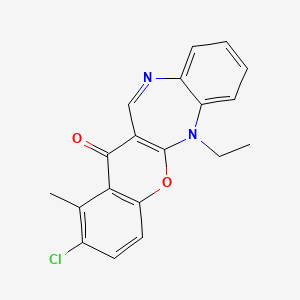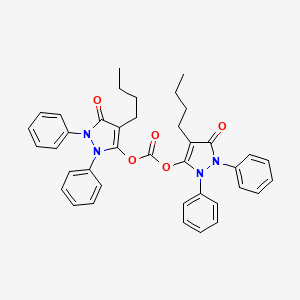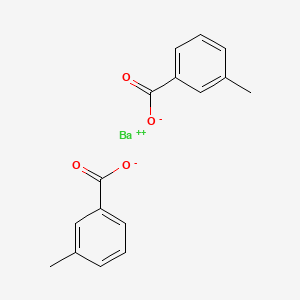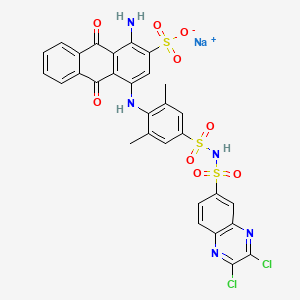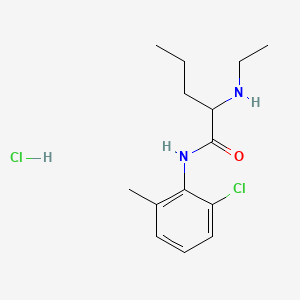
6'-Chloro-2-(ethylamino)-o-valerotoluidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “C 3205” refers to 1-Cyclopentene-1,2-dicarboxylic anhydride, a valuable chemical used in various scientific and industrial applications. This compound is known for its unique structure and reactivity, making it a significant subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1,2-dicarboxylic anhydride involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentene-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
科学的研究の応用
1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
類似化合物との比較
Similar Compounds
Maleic Anhydride: Similar in structure but differs in reactivity and applications.
Phthalic Anhydride: Another anhydride with different chemical properties and uses.
Uniqueness
1-Cyclopentene-1,2-dicarboxylic anhydride is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where other anhydrides may not be suitable.
特性
CAS番号 |
102584-97-4 |
|---|---|
分子式 |
C14H22Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-7-12(16-5-2)14(18)17-13-10(3)8-6-9-11(13)15;/h6,8-9,12,16H,4-5,7H2,1-3H3,(H,17,18);1H |
InChIキー |
LVBAFLPFSUTHEG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


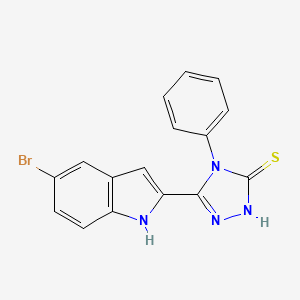
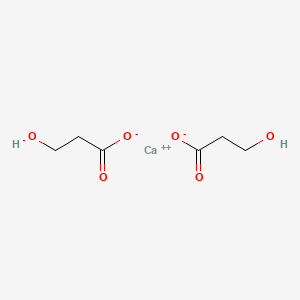
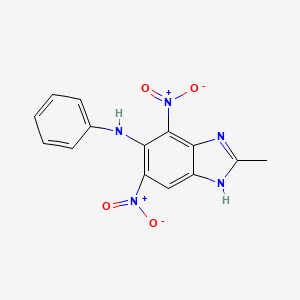
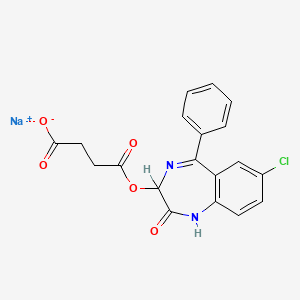
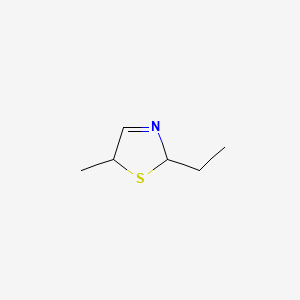
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
